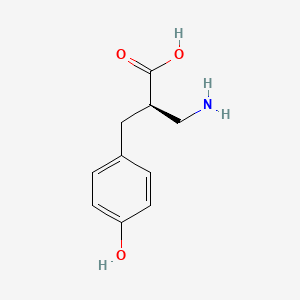

(R)-3-Amino-2-(4-hydroxybenzyl)propanoic acid

Description

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(2R)-2-(aminomethyl)-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |

InChI Key |

UBDBJOYVCUYTIQ-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CN)C(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(CN)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Michael Addition of 4-Aminophenol to Methyl Acrylate or Acrylic Acid

- Reaction Conditions:

4-Aminophenol is reacted with methyl acrylate in 2-propanol or with acrylic acid in water under reflux conditions. This affords intermediates such as N-(4-hydroxyphenyl)-β-alanine methyl ester or related β-amino acid derivatives. - Mechanism:

The nucleophilic amino group of 4-aminophenol adds to the activated double bond of methyl acrylate or acrylic acid, forming the β-amino acid framework. - Yields and Purification:

The reaction typically proceeds with moderate to good yields (60–85%). Purification involves extraction and recrystallization or chromatographic techniques. - Further Transformations:

Ester intermediates can be hydrolyzed to the free acid, and amino groups can be protected or derivatized for further functionalization. - Reference: This method is described in recent synthetic studies focusing on amino acid derivatives bearing 4-hydroxyphenyl moieties.

Synthesis from L-Tyrosine Derivatives via O-Alkylation and Diazotization

- Starting Material:

L-Tyrosine, which already contains the 4-hydroxyphenyl and amino acid skeleton, is used as a chiral precursor. - Key Steps:

- Selective O-alkylation or O-aralkylation of the phenolic hydroxyl group using alkyl halides in the presence of bases and chelating agents.

- Diazotization of the amino group to introduce or modify substituents on the aromatic ring.

- Dialkylation or esterification steps to adjust the side chain functionalities.

- Stereochemical Control:

Since L-tyrosine is chiral, these steps preserve the (R)-configuration, avoiding racemization. - Advantages:

This route provides optically pure products with high chemical and chiral purity, suitable for pharmaceutical applications. - Reference: Detailed in patent literature describing improved processes for 3-aryl-2-hydroxy propanoic acid derivatives.

Protection and Deprotection Strategies

- Amino Group Protection:

Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Protection is essential to prevent side reactions during functionalization of the aromatic ring or side chain. - Deprotection:

Boc groups are typically removed under mild acidic conditions (e.g., trifluoroacetic acid), while Cbz groups are removed by catalytic hydrogenation. - Optimization:

Protection/deprotection steps are optimized to maximize yield and maintain stereochemical integrity.

Asymmetric Synthesis and Resolution

- Chiral Catalysts:

Use of chiral ligands such as (R)-BINAP with Ru or Rh catalysts enables asymmetric hydrogenation of α,β-unsaturated precursors to yield the (R)-enantiomer selectively. - Enzymatic Resolution:

Lipase-mediated hydrolysis of racemic esters can separate enantiomers, achieving enantiomeric excess greater than 98%. - Analytical Validation:

Chiral HPLC is employed to confirm enantiomeric purity.

- NMR Spectroscopy:

¹H NMR and ¹³C NMR confirm the structure and purity. Aromatic protons appear at δ 6.7–7.2 ppm; amino and hydroxyl protons show characteristic signals. - IR Spectroscopy:

NH2 and OH stretching bands at 3300–3500 cm⁻¹; carbonyl stretch near 1700 cm⁻¹. - HPLC:

Reverse-phase C18 columns with UV detection at 254 nm are used to assess purity and enantiomeric excess. - Mass Spectrometry:

ESI-MS confirms molecular weight (m/z 196.1 [M+H]⁺). - Chiral HPLC:

Used for enantiomeric purity assessment with chiral stationary phases.

- The Michael addition method is straightforward but may yield racemic mixtures requiring resolution.

- Starting from L-tyrosine derivatives offers better stereochemical control and higher purity.

- Protection strategies are critical to avoid side reactions and improve yields.

- Reaction conditions such as temperature, solvent, and pH significantly influence product yield and purity.

- Computational methods (DFT and machine learning) are emerging tools to optimize reaction pathways and conditions, though detailed studies specific to this compound are limited.

- Stability and solubility profiles vary with hydration state and phenolic oxidation; careful control during synthesis and storage is necessary.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Compounds :

(R)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid (): Structure: Boc-protected amino group at C2, amino group at C3. Synthesis: Achieved 99% yield via coupling with Boc-protected precursors . Stability: Decomposes at 280–285°C, similar to the target compound .

(R)-2-Amino-3-(methylthio)propanoic acid (): Structure: Methylthio group at C3, amino group at C2. Synthesis: Derived from open-ring intermediates via multi-step procedures (38.4% overall yield) .

BMAA (2-Amino-3-(methylamino)propanoic acid) (): Structure: Methylamino group at C3; neurotoxic β-amino acid.

Comparison :

- Unlike BMAA, the target lacks methylamino substituents, likely reducing neurotoxic risk .

Aromatic-Substituted Propanoic Acids

Key Compounds :

D-Tyrosine ((2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid) (): Structure: α-amino acid with 4-hydroxyphenyl at C3. Molecular Weight: 181.19 g/mol . Chirality: Enantiomer (S)-form shows distinct biological interactions .

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid (): Structure: Diiodinated phenyl group at C3. Applications: Used in laboratory chemical synthesis .

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (): Structure: Amino group at C3 linked to 4-hydroxyphenyl.

Comparison :

- Unlike D-tyrosine (α-amino acid), the target’s β-amino acid structure may alter enzyme-binding specificity .

Anti-Inflammatory and Cytotoxic Analogues

Key Compounds :

4-Biphenylylbutanoic acid derivatives (): Bioactivity: Anti-inflammatory activity enhanced by oxo-functionality at C4 .

3-(N-(4-Sulfamoylphenyl)amino)propanoic acid (): Structure: Sulfamoylphenyl group at C3. Applications: Precursor for hydrazone-type bioactive compounds .

Comparison :

- The target’s 4-hydroxybenzyl group may mimic anti-inflammatory aryl motifs but lacks sulfonamide or oxo-groups critical for COX inhibition .

Data Tables

Table 1: Structural and Physical Properties

Research Implications and Gaps

- Synthesis : High-yield routes (e.g., Boc protection ) could be adapted for the target compound.

- Bioactivity : The 4-hydroxybenzyl group warrants evaluation for anti-inflammatory or cytotoxic effects, building on and .

- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

(R)-3-Amino-2-(4-hydroxybenzyl)propanoic acid, a compound featuring a hydroxybenzyl moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a hydroxybenzyl group, which contribute to its biological properties. The structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to specific enzymes, thereby blocking substrate access. This mechanism is crucial for its potential use in drug development against various diseases.

- Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties, which can protect cells from oxidative stress .

- Antimicrobial Activity : The compound has shown efficacy against multidrug-resistant bacterial and fungal pathogens, suggesting its potential as an antimicrobial agent .

Biological Activity Overview

Case Studies and Research Findings

-

Antioxidant Properties :

- A study assessed the antioxidant capabilities of various derivatives of this compound using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited superior antioxidant activity compared to ascorbic acid, highlighting their potential for therapeutic applications in oxidative stress-related conditions .

-

Antimicrobial Efficacy :

- Research focusing on the antimicrobial properties of this compound derivatives demonstrated effectiveness against multidrug-resistant strains. The compounds showed significant inhibition zones against pathogens like Staphylococcus aureus and Candida albicans, underscoring their potential as novel antimicrobial agents .

- Anticancer Activity :

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of (R)-3-Amino-2-(4-hydroxybenzyl)propanoic acid derivatives against multidrug-resistant pathogens. These derivatives were synthesized and tested against a range of clinically relevant bacteria and fungi, including members of the ESKAPE group, which are known for their high levels of resistance to conventional antibiotics.

Key Findings:

- Activity Against Pathogens: The synthesized derivatives exhibited structure-dependent antimicrobial activity. For instance, certain compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against vancomycin-resistant Enterococcus faecalis and 1 µg/mL against methicillin-resistant Staphylococcus aureus .

- Broad-Spectrum Efficacy: Compounds showed effectiveness against Gram-negative pathogens with MIC values ranging from 8 to 64 µg/mL, indicating their potential as broad-spectrum antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 1 | MRSA | 1 |

| 2 | VRE | 0.5 |

| 3 | Pseudomonas aeruginosa | 32 |

| 4 | Candida auris | 8 |

Anticancer Applications

The anticancer potential of this compound has been investigated through various in vitro studies. These studies focus on its ability to inhibit cancer cell proliferation and migration.

Key Findings:

- Cell Viability Reduction: Certain derivatives were able to reduce the viability of A549 non-small cell lung cancer cells by over 50%, demonstrating significant cytotoxic effects .

- Migration Inhibition: The most promising derivatives not only reduced cell viability but also inhibited cell migration, suggesting a dual mechanism of action that could be beneficial in cancer treatment .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | Viability Reduction (%) | Migration Inhibition |

|---|---|---|---|

| A | A549 | 50 | Yes |

| B | Vero | 86.1 | No |

| C | A549 | >50 | Yes |

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its antioxidant capabilities. The ability to scavenge free radicals is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.

Key Findings:

- DPPH Radical Scavenging Assay: Derivatives demonstrated potent antioxidant properties, particularly in the DPPH assay, where they effectively neutralized free radicals .

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| A | 85 |

| B | 70 |

| C | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.